molecular formula C17H23BN2O4 B10771582 [(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid

[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid

Cat. No.: B10771582
M. Wt: 330.2 g/mol
InChI Key: QCKLWTRAVKQTPI-HNNXBMFYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID24946214C3b” involves a multi-step process. The key steps include the formation of the isoquinolin-2-yl moiety and the subsequent attachment of the boronic acid group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of “PMID24946214C3b” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: “PMID24946214C3b” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of “PMID24946214C3b” with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

“PMID24946214C3b” has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study proteasome inhibition and its effects on protein degradation.

    Biology: Investigated for its role in modulating cellular processes and pathways related to proteasome activity.

    Medicine: Explored as a potential therapeutic agent for diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

The mechanism of action of “PMID24946214C3b” involves the inhibition of the 20S proteasome’s chymotrypsin-like and post-glutamyl peptide hydrolyzing activities. This inhibition disrupts the proteasome’s ability to degrade ubiquitinated proteins, leading to the accumulation of these proteins within the cell. The molecular targets include the active sites of the proteasome, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Uniqueness: “PMID24946214C3b” is unique due to its specific inhibitory profile and potential for fewer side effects compared to other proteasome inhibitors. Its distinct chemical structure allows for selective inhibition of specific proteasome activities, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H23BN2O4

Molecular Weight

330.2 g/mol

IUPAC Name

[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid

InChI

InChI=1S/C17H23BN2O4/c1-12(2)11-15(18(23)24)19-16(21)8-10-20-9-7-13-5-3-4-6-14(13)17(20)22/h3-7,9,12,15,23-24H,8,10-11H2,1-2H3,(H,19,21)/t15-/m0/s1

InChI Key

QCKLWTRAVKQTPI-HNNXBMFYSA-N

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CCN1C=CC2=CC=CC=C2C1=O)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)CCN1C=CC2=CC=CC=C2C1=O)(O)O

Origin of Product

United States

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